molecular formula C12H18N2O2 B1491529 Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate CAS No. 2098038-47-0

Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate

Cat. No. B1491529
CAS RN: 2098038-47-0
M. Wt: 222.28 g/mol
InChI Key: NIAVQMFMVWYFBG-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis of Novel Compounds

  • A series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate, were synthesized and tested for their antiallergenic activity, showing significant oral activity in rat passive cutaneous anaphylaxis tests (Temple et al., 1979).

Medicinal Chemistry

  • In medicinal chemistry, this compound has been used as a starting material or intermediate in the synthesis of a wide range of structures. For instance, it is involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001), and the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting its versatility in producing complex molecular structures (Bakhite et al., 2005).

Pharmacological Research

  • The compound and its derivatives have also been used in pharmacological research. For instance, research has been conducted on 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, evaluating the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of these compounds, which are closely related to this compound (Abignente et al., 1984).

Organic Synthesis and Catalysis

  • The compound has been utilized in various synthetic routes and catalysis research. For example, it's involved in the phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines, indicating its role in facilitating complex organic reactions and synthesis processes (Zhu et al., 2003).

Nonlinear Optical Properties

  • This compound and its derivatives have been explored for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. A study discussing the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives provides insights into the potential applications of these compounds in high-tech industries (Hussain et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-16-12(15)11-7-10(6-8(2)3)13-9(4)14-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAVQMFMVWYFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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